molecular formula C13H10FNO2 B8150782 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide

3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150782
M. Wt: 231.22 g/mol
InChI Key: FYOWVALMIPHLBY-UHFFFAOYSA-N
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Description

3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide is a biphenyl derivative that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a biphenyl core with a fluorine atom at the 3’ position, a hydroxyl group at the 2 position, and a carboxamide group at the 4 position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 2-iodo-4-nitrofluorobenzene and a suitable boronic acid derivative in the presence of a palladium catalyst and a base can yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-4-hydroxy-[1,1’-biphenyl]-4-carboxamide
  • 3’-Chloro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide
  • 3’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-carboxamide

Uniqueness

3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of the fluorine atom at the 3’ position can enhance the compound’s stability and alter its electronic properties, making it distinct from other biphenyl derivatives.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-2-8(6-10)11-5-4-9(13(15)17)7-12(11)16/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWVALMIPHLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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